![molecular formula C23H19NO2S B14350273 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-44-4](/img/structure/B14350273.png)
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenylethenyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzothiazole with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the double bond in the phenylethenyl group can yield the corresponding saturated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the phenylethenyl group.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxy group instead of methoxy groups, affecting its reactivity and applications.
2-(2,4-Dimethoxyphenyl)benzothiazole: Similar structure but without the phenylethenyl group, leading to variations in its chemical behavior.
Uniqueness: 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the 2,4-dimethoxyphenyl and phenylethenyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
90239-44-4 |
|---|---|
Molecular Formula |
C23H19NO2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2-(2,4-dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H19NO2S/c1-25-18-13-12-17(21(15-18)26-2)14-19(16-8-4-3-5-9-16)23-24-20-10-6-7-11-22(20)27-23/h3-15H,1-2H3 |
InChI Key |
MZLVZMQCUQELBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


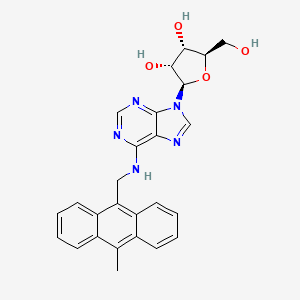
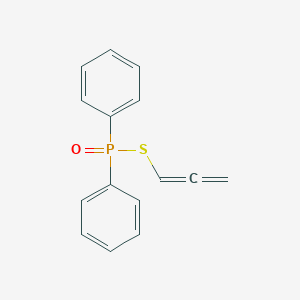

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

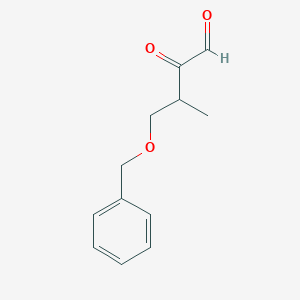
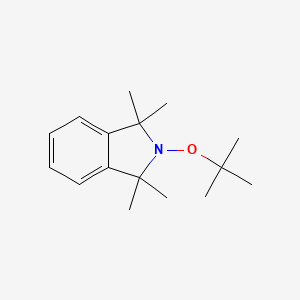
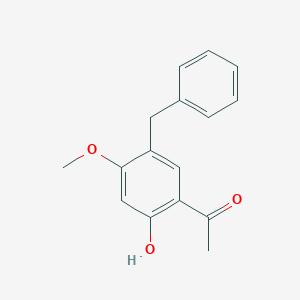
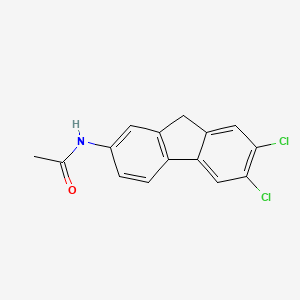
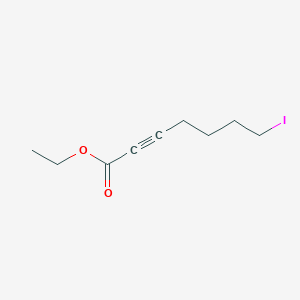
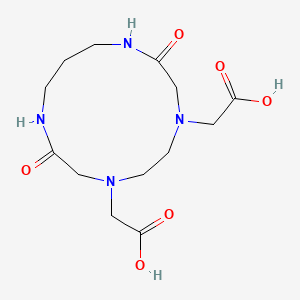
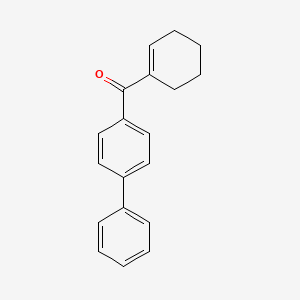
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
